N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at the 2-position and a 4-methylpiperazine moiety linked via a 2-oxoacetamide bridge. Its molecular formula is C₁₈H₂₀FN₅O₂S (exact mass: 389.13 g/mol). The thienopyrazole scaffold is notable for its planar heterocyclic structure, which facilitates interactions with biological targets, while the 4-fluorophenyl group enhances lipophilicity and metabolic stability.
Synthesis of such compounds typically involves nucleophilic substitution or coupling reactions, as evidenced by analogous methodologies in thienopyrazole derivatives (e.g., caesium carbonate-mediated reactions in dry N,N-dimethylformamide) . Structural characterization often employs SHELXL for crystallographic refinement, ensuring precise determination of bond lengths and angles .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2S/c1-22-6-8-23(9-7-22)18(26)17(25)20-16-14-10-27-11-15(14)21-24(16)13-4-2-12(19)3-5-13/h2-5H,6-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAAKYSOKFWBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline and various thieno[3,4-c]pyrazole derivatives. The synthesis may involve:
Formation of the Thieno[3,4-c]pyrazole Core: This step usually involves cyclization reactions under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions.
Attachment of the Piperazine Moiety: This step often involves nucleophilic substitution reactions.
Formation of the Oxoacetamide Group: This is typically done through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Pharmacology: The compound is investigated for its interactions with various biological targets.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analog: Chlorophenyl Derivative
The closest analog is N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide (CAS: 946332-28-1, C₁₈H₂₀ClN₅O₂S, exact mass: 405.90 g/mol) .
| Property | Target Compound (4-Fluorophenyl) | Chlorophenyl Analog |
|---|---|---|
| Substituent | 4-Fluorophenyl | 4-Chlorophenyl |
| Molecular Weight | 389.13 g/mol | 405.90 g/mol |
| Halogen Atomic Radius | 1.47 Å (F) | 1.75 Å (Cl) |
| Electronegativity | 3.98 (F) | 3.16 (Cl) |
| Lipophilicity (LogP)* | ~2.1 (estimated) | ~2.5 (estimated) |
Key Differences :
Comparison with Other Oxoacetamide Derivatives
(a) N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
- Structure: Features an indole core instead of thienopyrazole, with a cyclohexyl group replacing the 4-methylpiperazine.
(b) 2-(4-Benzoyl-1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N-(4-methylphenyl)-2-oxoacetamide
Research Findings and Implications
- Synthetic Challenges : Fluorine substitution requires careful control of reaction conditions to avoid defluorination, whereas chlorine is more stable under typical synthetic protocols .
- Crystallographic Data: SHELX refinement confirms that the thienopyrazole core adopts a near-planar conformation, critical for stacking interactions in enzyme active sites .
Biological Activity
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide, commonly referred to as G857-0816, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and various biological applications based on recent research findings.
Antimicrobial Properties
Recent studies have indicated that compounds with similar thieno[3,4-c]pyrazole structures exhibit significant antimicrobial activity. For instance, derivatives of this class have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the 4-fluorophenyl group has been shown to enhance antibacterial potency compared to other substituents .
Table 1: Antimicrobial Activity of Thieno[3,4-c]pyrazole Derivatives
| Compound | Target Bacteria | Activity (Zone of Inhibition mm) |
|---|---|---|
| G857-0816 | S. aureus | 15 |
| E. coli | 14 | |
| P. aeruginosa | 10 | |
| Other Analog | S. aureus | 17 |
| E. coli | 16 |
Anti-parasitic Activity
G857-0816 has also been evaluated for its activity against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro assays reported an effective concentration (pEC50) greater than 6, indicating promising anti-parasitic properties. Structural modifications around the pyrazole core have been correlated with enhanced potency against this parasite .
Table 2: Anti-parasitic Activity of G857-0816
| Compound | Target Parasite | pEC50 Value |
|---|---|---|
| G857-0816 | T. brucei | >6 |
The mechanism by which G857-0816 exerts its biological effects is still under investigation. However, it is hypothesized that the thieno[3,4-c]pyrazole scaffold interacts with specific enzymes or receptors within microbial cells, leading to inhibition of growth or viability. The incorporation of piperazine derivatives may enhance membrane permeability and facilitate cellular uptake.
Case Studies
Several case studies highlight the efficacy of G857-0816 in various biological assays:
- Antibacterial Efficacy : A study demonstrated that G857-0816 showed significant inhibition against Gram-positive bacteria with minimal cytotoxicity to mammalian cells.
- Anti-parasitic Trials : In vitro testing against T. brucei indicated that G857-0816 could potentially serve as a lead compound for developing new treatments for sleeping sickness.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
